ent-Florfenicol Amine-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

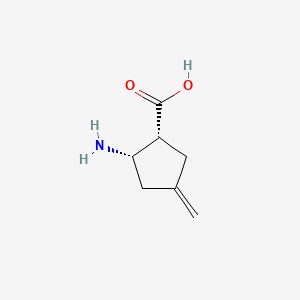

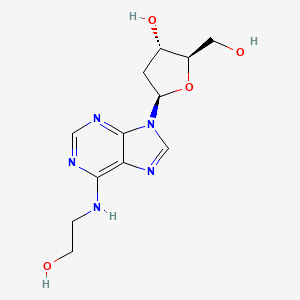

“ent-Florfenicol Amine-d3” is the deuterium labeled Florfenicol amine . Florfenicol amine is a metabolite of Florfenicol . Florfenicol, a veterinary antibiotic, can be used in aquaculture to control susceptible bacterial diseases .

Synthesis Analysis

Florfenicol is a fluorinated derivative of thiamphenicol . It inhibits bacterial protein synthesis by binding to ribosome 50S and 70S subunits .Molecular Structure Analysis

The molecular formula of “ent-Florfenicol Amine-d3” is C10H11D3FNO3S . The molecular weight is 250.3 .Chemical Reactions Analysis

Florfenicol amine is a metabolite of Florfenicol . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Physical And Chemical Properties Analysis

The physical state of “ent-Florfenicol Amine-d3” is solid . It should be stored at 4° C . The melting point is between 153-155° C .科学的研究の応用

Veterinary Medicine

Florfenicol is a synthetic analog of chloramphenicol, which is used mostly in livestock animals . Its potential as an alternative agent in companion animals is strong because of its beneficial properties, such as its extensive wide spectrum and relatively increased safety during administration compared to chloramphenicol .

Antibiotic Resistance Studies

The emergence of resistant strains can overcome the potential of Florfenicol. The distribution of florfenicol-resistant bacteria was investigated among multidrug-resistant (MDR) Enterobacterales isolated from diagnostic samples of companion animals in Greece . The results of this study indicate that the distribution of florfenicol-resistant MDR Enterobacterales in pets throughout the country is considerable (17.9%) and mainly attributed to the plasmid-mediated flo R gene .

Drug Delivery Systems

In a study, niosomes, spherical nanocarriers formed through non-ionic surfactant self-assembly, were used to enhance the therapeutic efficacy of the broad-spectrum antibiotic florfenicol . The niosomal capacity significantly reduced florfenicol minimum inhibitory concentration (MIC) against E. coli and S. aureus .

Pharmacokinetics

Pharmacokinetic profiles of free florfenicol and Florfenicol-loaded niosomes (FLNs) were assessed following oral administration of 30 mg florfenicol/kg body weight to healthy or E. coli–infected chickens . FLN exhibited a substantially higher maximum plasma concentration (Cmax) of florfenicol compared to free florfenicol .

Safety Profile

Lethal dose (LD) 50 values for both free florfenicol and FLN exceeded 5 g/kg of body weight, indicating a high safety profile .

Antibacterial Activity

Assessment of mortality protection in mice against lethal E. coli infections showed the significantly higher capability of FLN to improve the survival rate (75%) than free florfenicol (25%) .

作用機序

Target of Action

ent-Florfenicol Amine-d3 is a deuterium-labeled derivative of Florfenicol Amine . Florfenicol Amine is a metabolite of Florfenicol , a broad-spectrum antibiotic used in veterinary medicine . Florfenicol is a fluorinated synthetic analog of thiamphenicol . The primary targets of Florfenicol, and by extension ent-Florfenicol Amine-d3, are bacterial ribosomes .

Mode of Action

Florfenicol exerts its antibacterial effect by inhibiting protein synthesis at the prokaryotic ribosome . It is much less susceptible to bacterial deactivation due to the substitution of a hydroxyl group with fluorine . As a deuterium-labeled derivative, ent-Florfenicol Amine-d3 is expected to share this mode of action.

Biochemical Pathways

Florfenicol inhibits bacterial protein synthesis, which can disrupt various cellular functions and lead to bacterial death .

Pharmacokinetics

Studies on florfenicol, its parent compound, suggest that it is rapidly absorbed and slowly eliminated . Deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs , which could also apply to ent-Florfenicol Amine-d3.

Result of Action

The result of ent-Florfenicol Amine-d3’s action would be the inhibition of bacterial growth due to the disruption of protein synthesis . This makes it effective in controlling susceptible bacterial diseases in veterinary medicine .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of ent-Florfenicol Amine-d3 can be achieved through a multi-step process involving the conversion of starting materials to intermediates and finally to the target compound. The key steps involve the protection and deprotection of functional groups, as well as the use of reagents to introduce and modify specific chemical groups.", "Starting Materials": [ "Florfenicol", "Ammonium chloride-d3", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in Florfenicol with acetic anhydride and sodium acetate to form Florfenicol acetate", "Step 2: Reduction of Florfenicol acetate with ammonium chloride-d3 and sodium hydroxide to form ent-Florfenicol Amine-d3", "Step 3: Deprotection of the hydroxyl group in ent-Florfenicol Amine-d3 with hydrochloric acid and sodium bicarbonate to obtain the final product" ] } | |

CAS番号 |

1217625-88-1 |

製品名 |

ent-Florfenicol Amine-d3 |

分子式 |

C₁₀H₁₁D₃FNO₃S |

分子量 |

250.3 |

同義語 |

(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol-d3 ; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)